molecular formula C11H16BrN3O2S B8131242 4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine

4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine

Cat. No.: B8131242
M. Wt: 334.24 g/mol
InChI Key: XTWCIEFZZZBSPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a cyclopropane ring, and a sulfonyl piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring. The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The cyclopropanesulfonylpiperidine moiety can be introduced through a series of reactions involving the formation of a sulfonyl chloride intermediate, followed by nucleophilic substitution with piperidine. The final coupling of the bromopyrazole and cyclopropanesulfonylpiperidine fragments can be achieved using palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A simpler analog that lacks the cyclopropanesulfonylpiperidine moiety.

    1-Cyclopropanesulfonylpiperidine: Lacks the bromopyrazole ring but shares the sulfonyl piperidine structure.

    4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy derivatives: Similar in having a heterocyclic ring with potential bioactivity.

Uniqueness

4-(4-Bromopyrazol-1-yl)-1-cyclopropanesulfonylpiperidine is unique due to its combination of a bromopyrazole ring and a cyclopropanesulfonylpiperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-1-cyclopropylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2S/c12-9-7-13-15(8-9)10-3-5-14(6-4-10)18(16,17)11-1-2-11/h7-8,10-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWCIEFZZZBSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.